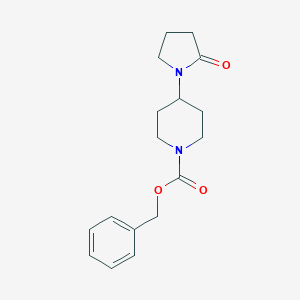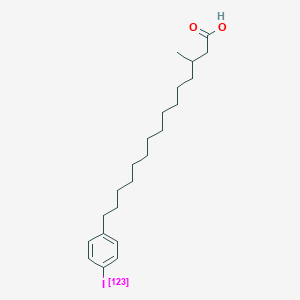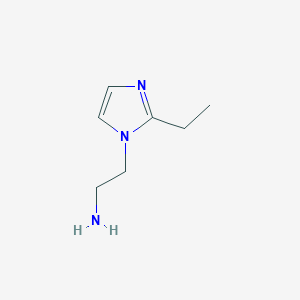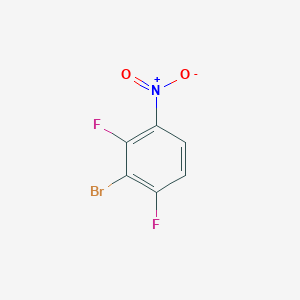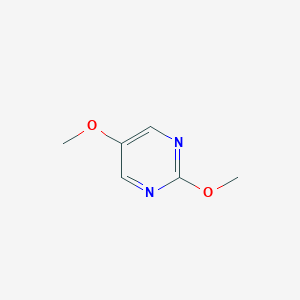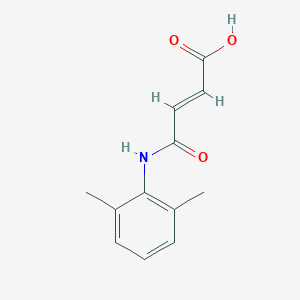
Benzophenone oxime
Overview
Description
Benzophenone oxime is a reagent used for the colorimetric determination of urea and ureido compounds . It acts as a ligand in transition-metal complex catalyst chemistry and as an antioxidant, radical scavenger which finds applications in textile, plastic, paint, detergent, and rubber industry .
Synthesis Analysis
This compound can be synthesized by treating a mixture of benzophenone, hydroxylamine hydrochloride, ethyl alcohol, and water in a round-bottomed flask . The mixture is then added with powdered sodium hydroxide. After all the sodium hydroxide has been added, the flask is connected to a reflux condenser, heated to boiling, and refluxed for five minutes .
Molecular Structure Analysis
The molecular formula of this compound is C13H11NO . It has an average mass of 197.232 Da and a monoisotopic mass of 197.084061 Da .
Chemical Reactions Analysis
In the presence of oxygen and traces of moisture, this compound is gradually converted into a mixture of benzophenone and nitric acid . It is also known to undergo Beckmann rearrangement, a reaction that converts oximes into their corresponding amides .
Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 338.7±15.0 °C at 760 mmHg, and a flash point of 209.8±9.6 °C . It is insoluble in water .
Scientific Research Applications
UV Radiation Absorption
Benzophenone-3, a derivative of benzophenone oxime, is widely used in sunscreens and personal care products to absorb ultraviolet (UV) radiation. Studies have shown that it can penetrate the skin and is found in urine, indicating systemic absorption (Gonzalez et al., 2006). Additionally, benzophenone-3 has been detected in various environmental samples, highlighting its widespread presence (DiNardo & Downs, 2018).
Fungicidal Activity
This compound derivatives have demonstrated significant fungicidal activity against various plant pathogens. O-acetyl derivatives, in particular, showed remarkable activity in both in vitro and in vivo studies (Massolini, Carmellino, & Baruffini, 1994).
Chemical Reactions and Synthesis
This compound is used in various chemical reactions, such as the Beckmann rearrangement catalyzed by rhodium, leading to the formation of corresponding amides (Arisawa & Yamaguchi, 2001). It also reacts with other chemicals to form diverse compounds, as shown in its reactions with bromine, hydrogen chloride, and alcohols (Zaitsev et al., 2003).
Environmental and Biological Impact
Benzophenone-3, often found in sunscreens, has been identified as an emerging contaminant impacting both human and environmental health. It is capable of reacting with chlorine to produce hazardous by-products and has been linked to various toxic reactions in coral and fish (DiNardo & Downs, 2018). Its presence in aquatic environments and its effect on the antioxidant defense system in fish further highlight its environmental relevance (Liu et al., 2015).
Photocatalytic Degradation
Benzophenone-3's environmental presence has led to studies on its photocatalytic degradation using titanium dioxide, offering potential methods for removing it from water sources. This degradation process is significantly affected by factors like pH and the presence of hydrogen peroxide (Zúñiga-Benítez, Aristizábal-Ciro, & Peñuela, 2016).
Potential for Phytoremediation
This compound derivatives like oxybenzone have been studied for their potential degradation in plant systems, such as hairy root cultures. This research provides insights into the mechanisms plants might use to degrade these compounds, highlighting the potential for phytoremediation (Chen et al., 2016).
Mechanism of Action
Target of Action
Benzophenone oxime primarily targets the Phospholipase A2 (PLA2) enzyme . The PLA2 enzyme plays a crucial role in the metabolism of phospholipids, which are essential components of cell membranes. By inhibiting this enzyme, this compound can affect various cellular processes.
Mode of Action
The mode of action of this compound involves a chemical reaction known as the Beckmann rearrangement . This reaction converts oximes, such as this compound, into their corresponding amides . The reaction is typically achieved by converting the oxime oxygen to a good leaving group, followed by heat, which results in an alkyl (or hydride) shift, breaking the weak N-O bond . This rearrangement allows the insertion of the nitrogen atom from the C=N bond into the carbon chain, forming a C-N bond .
Biochemical Pathways
The Beckmann rearrangement of this compound affects the biochemical pathways involving oximes and their corresponding amides . These pathways are crucial for various biological processes, including the synthesis of nitriles, nitro compounds, nitrones, amines, and azaheterocycles . By altering these pathways, this compound can have significant downstream effects.
Pharmacokinetics
The beckmann rearrangement, which is central to its mode of action, typically requires a strongly acidic medium and high temperatures . These conditions could potentially affect the bioavailability of this compound.
Safety and Hazards
Future Directions
The Beckmann rearrangement, which benzophenone oxime undergoes, has been employed in many sectors to convert oximes to amides . This reaction has greatly been improved since its discovery in terms of safety and viability . It is expected that continuous effort will be made to develop new methods for the rearrangement that are safer, more viable, and more efficient .
properties
IUPAC Name |
N-benzhydrylidenehydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c15-14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYZBFWKVMKMRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060355 | |
| Record name | Methanone, diphenyl-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
574-66-3 | |
| Record name | Benzophenone, oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=574-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzophenone oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzophenone oxime | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20724 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methanone, diphenyl-, oxime | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methanone, diphenyl-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzophenone oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.522 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZOPHENONE OXIME | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DLJ8C37DQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Benzophenone oxime has the molecular formula C13H11NO and a molecular weight of 197.23 g/mol.
A: this compound has been characterized using various spectroscopic methods, including infrared (IR) spectroscopy [, , , , , , , ], nuclear magnetic resonance (NMR) spectroscopy [, ], ultraviolet-visible (UV-Vis) spectroscopy [, ], and mass spectrometry (MS) [, , , , , , ]. These techniques provide information about the functional groups, structure, and fragmentation patterns of the molecule.
A: Studies show that this compound can undergo various transformations depending on the conditions. It exhibits thermal instability, decomposing at high temperatures in a gas chromatograph []. In the solid state at room temperature, it has a lifetime of approximately 600 hours and isomerizes to benzanilide [].
A: this compound derivatives have been incorporated into polymer matrices like poly(glycidyl methacrylate) (PGMA) to induce cross-linking upon heating []. Additionally, its solubility in polyethylene glycol has been investigated for potential applications in blocked isocyanate systems [].
A: this compound, in conjunction with triphenylphosphine and diethyl azodiformate, facilitates the O-acylation of alcohols with carboxylic acids under mild conditions, followed by a spontaneous Beckmann rearrangement to yield NN-diacyl aromatic amines [].
A: Yes, computational techniques, particularly 3D-QSAR and molecular docking, have been used to analyze the structure-activity relationship of this compound ether derivatives possessing tertiary amine groups, aiming to design analogues with enhanced herbicidal activity []. Molecular modeling using the semi-empirical ZINDO method was employed to assess the potential of technetium-99m labeled this compound derivatives for brain imaging [].
A: In a study focusing on the synthesis and evaluation of benzophenone oximes derivatized with sydnone as secretory phospholipase A2 (PLA2) inhibitors, the substituent on the aroyl ring of the this compound scaffold significantly influenced the inhibitory activity against PLA2 enzymes. Notably, hydrophobic and aromatic substituents enhanced the inhibition, while the absence of such substituents resulted in diminished activity [].
A: While the provided research doesn't explicitly detail formulation strategies for this compound, it's worth noting that its incorporation into polymer matrices like PGMA [] and its reported solubility in polyethylene glycol [] suggest potential avenues for modifying its stability and solubility for specific applications. Further research focusing on formulating this compound and its derivatives into suitable delivery systems could enhance its practical utility.
A: Researchers have employed a range of analytical techniques to investigate this compound and its metabolites. These include liquid chromatography coupled with mass spectrometry (LC/MS) using electrospray ionization (ESI) [], gas chromatography coupled with mass spectrometry (GC/MS) utilizing electron impact ionization (EI) [], high-performance liquid chromatography with diode-array detection (HPLC/DAD) [], and thin-layer chromatography (TLC) []. These methods enable the identification, separation, and quantification of this compound and its derivatives in various matrices.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

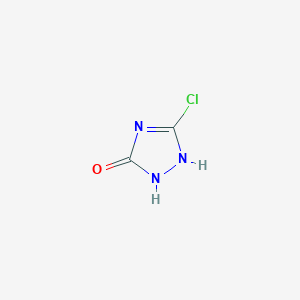
![6-Methyl-1,3-dihydrofuro[3,4-c]pyridine-1,7-diol](/img/structure/B170955.png)
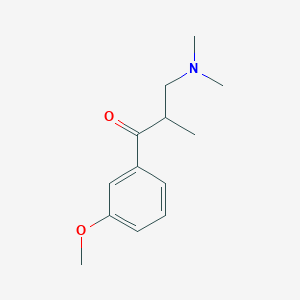
![3-(4-Bromophenyl)benzo[c]isoxazole](/img/structure/B170960.png)

